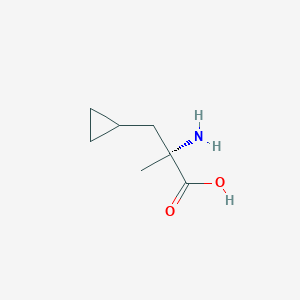
(2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid is an organic compound with a unique structure characterized by a cyclopropyl group attached to the amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid typically involves the use of cyclopropyl derivatives and amino acid precursors. One common method includes the cyclopropanation of an appropriate alkene followed by the introduction of the amino group through reductive amination or other suitable reactions. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and may involve high-pressure hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols or amines.
科学的研究の応用
(2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which (2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.
類似化合物との比較
Similar Compounds
(2R)-2-Amino-3-hydroxypropanoic acid: This compound shares a similar amino acid backbone but differs in the presence of a hydroxyl group instead of a cyclopropyl group.
(2R)-2-Amino-3-methylbutanoic acid: Similar in structure but with a different side chain, this compound is another example of a substituted amino acid.
Uniqueness
(2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(2R)-2-amino-3-cyclopropyl-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(8,6(9)10)4-5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10)/t7-/m1/s1 |
InChIキー |
NDEOGDNPNHOIAO-SSDOTTSWSA-N |
異性体SMILES |
C[C@@](CC1CC1)(C(=O)O)N |
正規SMILES |
CC(CC1CC1)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B14866681.png)
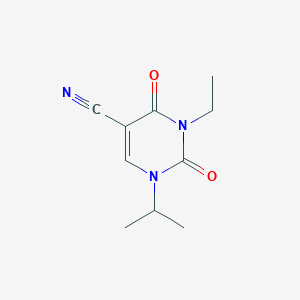
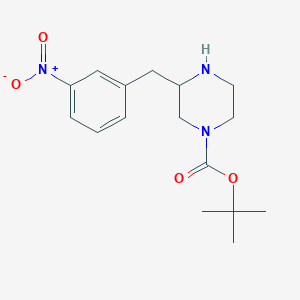
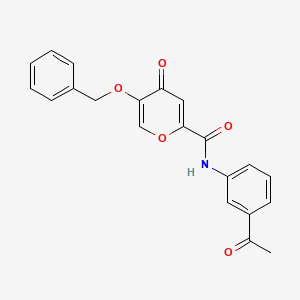
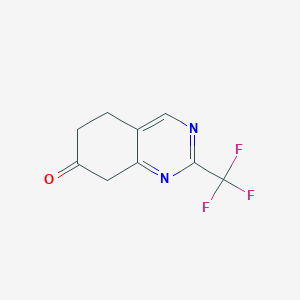
![[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate](/img/structure/B14866713.png)
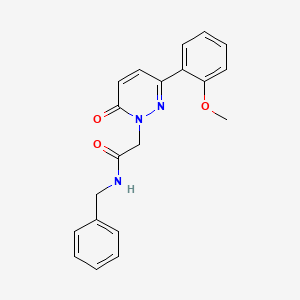
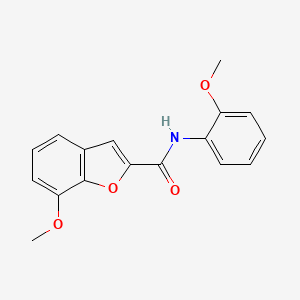
![4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14866726.png)
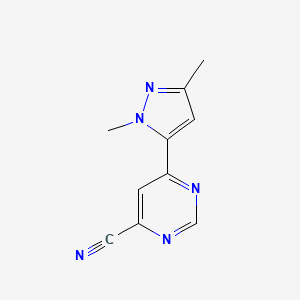
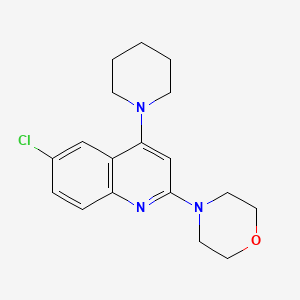
![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B14866736.png)
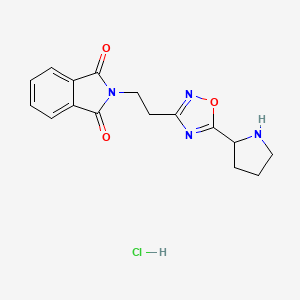
![6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14866744.png)
